molecular formula C20H23N3O3 B2925646 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea CAS No. 886902-84-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2925646
CAS No.: 886902-84-7
M. Wt: 353.422
InChI Key: SWIHYUSQOUDYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea is a urea derivative featuring three distinct substituents:

  • A 3,4-dihydro-2H-pyrrol-5-yl group, a partially saturated five-membered ring with one nitrogen atom.
  • A 4-ethoxyphenyl moiety, introducing an electron-donating ethoxy group at the para position of the phenyl ring.
  • A 3-methoxyphenyl group, providing another electron-donating substituent at the meta position.

While exact physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C20H23N3O3 (molecular weight ≈ 353.4 g/mol) based on structural analogs like the closely related compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS 915188-96-4, molecular weight 337.4 g/mol) . The replacement of the 2,3-dimethylphenyl group with a 4-ethoxyphenyl increases oxygen content and molecular weight.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-26-17-11-9-16(10-12-17)23(19-8-5-13-21-19)20(24)22-15-6-4-7-18(14-15)25-2/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIHYUSQOUDYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound classified under ureas. Its molecular formula is C19H24N2O2, and it features a complex structure that includes a pyrrolidine ring and various phenyl substituents. This unique structural composition suggests potential biological activities that merit detailed exploration.

Structure and Synthesis

The compound consists of a pyrrolidine moiety linked to two phenyl groups, one of which contains an ethoxy substituent while the other contains a methoxy group. The synthesis typically involves several key steps, including the reaction of 3,4-dihydro-2H-pyrrole with appropriate isocyanates under controlled conditions, often in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest its potential as a modulator of biological pathways, influencing cellular processes.

Potential Biological Effects

  • Enzyme Inhibition : Initial findings suggest that the compound may inhibit certain enzymes involved in critical metabolic pathways. For instance, it has been implicated in the modulation of kinase activity, which is crucial in cancer biology .
  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in preclinical studies. For example, related urea derivatives have shown GI50 values indicative of their potency against various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against pathogenic bacteria, suggesting that this compound could also have applications in treating infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)ureaMethoxy instead of ethoxyMay exhibit different enzyme inhibition profilesAntitumor activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methylphenyl)ureaFluorine substitutionPotentially enhanced lipophilicityIncreased receptor binding
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)ureaChloro and methoxy substitutionsDifferent halogen presence affects reactivityVaries based on substituents

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of similar compounds:

  • Antitumor Studies : In one study, urea derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations . These findings suggest that modifications in substituents can enhance or diminish biological activity.
  • Kinase Inhibition : Research has shown that certain urea compounds can selectively inhibit kinases involved in cancer progression. For example, a related compound demonstrated an IC50 value significantly lower than standard reference drugs, indicating superior potency against specific targets .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The target compound’s 4-ethoxyphenyl and 3-methoxyphenyl groups contrast with electron-withdrawing substituents (e.g., cyano, trifluoromethyl) in analogs like 6m and 9m. Electron-donating groups may enhance solubility but reduce metabolic stability compared to halogenated analogs .

Molecular Weight and Complexity :

  • The target compound (≈353.4 g/mol) is intermediate in size between smaller derivatives like 6l (268.1 g/mol) and bulkier thiazole-piperazine analogs like 9m (530.2 g/mol). This positions it as a mid-sized molecule with balanced lipophilicity and solubility .

Synthetic Feasibility: While yields for the target compound are unreported, analogs such as 6l and 6m show high yields (82–83%), suggesting urea-forming reactions are generally efficient.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving diazomethane-mediated cyclization and triethylamine as a base catalyst. Key steps include cooling the reaction mixture to –20°C for 40–48 hours to minimize side reactions. Purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) and recrystallization from 2-propanol are critical for isolating the product with >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this urea derivative?

  • Methodological Answer : High-resolution NMR (¹H/¹³C, COSY, HSQC) is necessary to resolve overlapping signals from the ethoxyphenyl and methoxyphenyl groups. X-ray crystallography (as demonstrated for structurally related compounds) can confirm the stereochemistry and hydrogen-bonding patterns, with data refinement using software like SHELXL .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should include HPLC analysis under varying pH (2–9) and temperature (25–37°C) conditions. Mass spectrometry (HRMS) can detect degradation products, while accelerated stability testing (40°C/75% RH) provides insights into long-term storage requirements .

Advanced Research Questions

Q. What computational approaches are recommended to predict the compound’s binding affinity for GPCRs, such as metabotropic glutamate receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against receptor crystal structures (e.g., PDB ID 4OO9) should be paired with molecular dynamics simulations (GROMACS) to assess binding stability and key residue interactions .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy groups) and testing them under standardized assays (e.g., IP1 accumulation for GPCR activity). Statistical meta-analysis of published data, accounting for variables like cell line (HEK293 vs. CHO) and assay conditions (calcium flux vs. cAMP), can identify confounding factors .

Q. What strategies are effective in determining the compound’s conformational flexibility in solution?

  • Methodological Answer : Rotational NOE spectroscopy (ROESY) can identify intramolecular interactions between the pyrrolidinyl and aryl groups. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ reveals dynamic behavior, while time-dependent DFT (TD-DFT) correlates experimental and theoretical UV-Vis spectra to validate solvated conformers .

Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?

  • Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., ethoxy methyl group) or replace the pyrrolidinyl ring with a bioisostere (e.g., piperidine). In vitro microsomal assays (human liver microsomes) paired with LC-MS/MS quantify metabolic half-life changes. Docking studies guide modifications to retain key hydrogen bonds with the target .

Notes on Evidence Utilization

  • Synthesis protocols from and structural analysis from form the basis for basic questions.
  • Advanced questions integrate computational ( ) and pharmacological ( ) methodologies.
  • Commercial/unreliable sources (e.g., BenchChem in ) were excluded per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.